molecular formula C23H20O2 B231934 3,7-Dimethyloctyl myristate CAS No. 17670-91-6

3,7-Dimethyloctyl myristate

Cat. No.: B231934
CAS No.: 17670-91-6
M. Wt: 368.6 g/mol
InChI Key: JNXGOOBXKWIMST-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl myristate (IUPAC name: Tetradecanoic acid, 3,7-dimethyloctyl ester) is a branched ester derived from myristic acid (C₁₄H₂₈O₂) and 3,7-dimethyloctanol. It is a colorless to pale yellow liquid with a slight odor, insoluble in water but soluble in organic solvents. Its molecular formula is C₂₄H₄₈O₂, with a molecular weight of 368.64 g/mol. Key properties include:

  • Emulsifying, dispersing, and lubricating capabilities due to its branched alkyl chain.
  • Hydrolytic instability under strong acidic or alkaline conditions .
  • Mild skin and eye irritation, necessitating careful handling in formulations .

This ester is used in cosmetics, personal care products, and industrial applications where low viscosity and enhanced spreadability are advantageous.

Properties

CAS No.

17670-91-6

Molecular Formula

C23H20O2

Molecular Weight

368.6 g/mol

IUPAC Name

3,7-dimethyloctyl tetradecanoate

InChI

InChI=1S/C24H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-24(25)26-21-20-23(4)18-16-17-22(2)3/h22-23H,5-21H2,1-4H3

InChI Key

JNXGOOBXKWIMST-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Structural and Molecular Characteristics

The compound has the molecular formula C₂₄H₄₈O₂ and a molecular weight of 368.64 g/mol . Its branched alkyl chain (3,7-dimethyloctyl) and saturated myristate moiety contribute to its hydrophobic nature and stability under ambient conditions.

PropertyValueSource
Molecular FormulaC₂₄H₄₈O₂
Molecular Weight368.64 g/mol
StereochemistryRacemic mixture
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, chloroform)
CombustibilityCombustible liquid

General Reactivity of the Ester Functional Group

As an ester, 3,7-dimethyloctyl myristate is expected to undergo typical ester reactions, including:

Hydrolysis

  • Acidic Hydrolysis : Yields myristic acid and 3,7-dimethyloctanol.
    C24H48O2+H2OH+C14H28O2+C10H22O\text{C}_{24}\text{H}_{48}\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{14}\text{H}_{28}\text{O}_2+\text{C}_{10}\text{H}_{22}\text{O}

  • Basic Hydrolysis (Saponification) : Forms a myristate salt and the corresponding alcohol.
    C24H48O2+NaOHC14H27O2Na+C10H22O\text{C}_{24}\text{H}_{48}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{14}\text{H}_{27}\text{O}_2\text{Na}+\text{C}_{10}\text{H}_{22}\text{O}

Thermal Decomposition

At elevated temperatures (>200°C), esters typically decompose via β-scission or oxidation, producing alkenes, CO₂, and water .

Atmospheric Reactivity

While not explicitly studied, its branched structure and molecular weight (>300 g/mol) suggest low volatility and minimal contribution to ozone formation. The SAPRC-07 mechanism indicates that high-molecular-weight esters generally exhibit lower Maximum Incremental Reactivity (MIR) values compared to smaller VOCs .

Combustion Reactions

As a combustible liquid , complete combustion yields CO₂ and H₂O:
C24H48O2+35O224CO2+24H2O\text{C}_{24}\text{H}_{48}\text{O}_2+35\text{O}_2\rightarrow 24\text{CO}_2+24\text{H}_2\text{O}
Incomplete combustion may produce CO or soot.

Stability in Formulations

In cosmetic applications, myristate esters like 3,7-dimethyloctyl myristate are stable under neutral conditions but may hydrolyze in alkaline environments (e.g., soaps) . Their resistance to oxidation is attributed to the saturated alkyl chain .

Gaps in Experimental Data

No peer-reviewed studies directly addressing the compound’s reaction kinetics, catalysis, or photochemical behavior were identified. Research on analogous esters (e.g., isopropyl myristate) suggests similar reactivity profiles .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of 3,7-Dimethyloctyl Myristate and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Physical State Solubility Stability Applications
3,7-Dimethyloctyl myristate C₂₄H₄₈O₂ 368.64 Colorless to pale yellow liquid Insoluble in water Hydrolyzes under strong acid/base Emulsifiers, lubricants, personal care
Myristyl Myristate C₂₈H₅₆O₂ 424.74 Solid or viscous liquid Insoluble in water Stable under normal conditions Cosmetic emollient, lubricant
3,7-Dimethyloctyl acetate C₁₂H₂₄O₂ 200.32 Liquid Insoluble in water Volatile, hydrolyzes slowly Fragrance ingredient
3,7-Dimethyloctyl ethylphosphonofluoridate C₁₃H₂₆FO₂P 280.30 Not specified Not specified Highly reactive Specialized industrial use
Key Observations :

Branching vs. Linearity :

  • 3,7-Dimethyloctyl myristate’s branched structure reduces viscosity and melting point compared to linear analogs like Myristyl Myristate. This enhances its spreadability in cosmetic formulations .
  • Myristyl Myristate’s linear C₂₈ chain increases molecular weight and stability, making it a preferred emollient in creams and lotions .

Functional Group Variation: Acetate Esters (e.g., 3,7-Dimethyloctyl acetate): Shorter carbon chains increase volatility, making them suitable for fragrances but less effective as emollients . Phosphonofluoridates (e.g., 3,7-Dimethyloctyl ethylphosphonofluoridate): Contain phosphorus and fluorine, rendering them reactive and toxic.

Performance in Formulations

  • Emolliency : Myristyl Myristate provides a heavier, occlusive feel, while 3,7-Dimethyloctyl myristate offers a lighter texture .
  • Solubility: Both myristate esters are water-insoluble, but the branched structure of 3,7-Dimethyloctyl myristate improves compatibility with non-polar solvents.
  • Stability : Linear esters (e.g., Myristyl Myristate) resist hydrolysis better than branched analogs, which degrade under extreme pH .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 3,7-dimethyloctyl myristate in academic research?

  • Methodological Answer : Synthesis typically involves esterification of myristic acid with 3,7-dimethyloctanol under acid catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure compliance with reproducibility guidelines by detailing reaction conditions (temperature, solvent, catalyst ratio) and purification steps (e.g., column chromatography) . For novel compounds, provide full spectral data and purity metrics (e.g., HPLC traces) to validate identity .

Q. How can researchers assess the hydrolytic stability of 3,7-dimethyloctyl myristate under varying pH conditions?

  • Methodological Answer : Design accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at controlled temperatures. Monitor hydrolysis via time-resolved NMR or FTIR spectroscopy to detect ester bond cleavage. Quantify degradation products (e.g., myristic acid, 3,7-dimethyloctanol) using GC-MS. Statistical analysis of degradation rates should include Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What are the best practices for evaluating the environmental impact of 3,7-dimethyloctyl myristate in aquatic systems?

  • Methodological Answer : Conduct OECD 301 biodegradability tests to measure microbial degradation in aqueous media. Pair this with toxicity assays (e.g., Daphnia magna acute toxicity tests) to assess ecological risks. Use liquid-liquid extraction followed by LC-MS to quantify residual compound concentrations. Reference IUCLID or OECD guidelines for data reliability .

Advanced Research Questions

Q. How can contradictory data on the emulsifying efficiency of 3,7-dimethyloctyl myristate in lipid-based formulations be resolved?

  • Methodological Answer : Perform systematic studies comparing emulsion stability (e.g., droplet size via dynamic light scattering) across varying surfactant-to-oil ratios and pH levels. Use multivariate analysis (e.g., ANOVA) to isolate confounding variables. Cross-reference results with structural analogs (e.g., isodecyl myristate) to identify structure-function relationships. Publish raw datasets and statistical code to enhance transparency .

Q. What mechanistic insights explain the compound’s interaction with lipid bilayers in membrane permeability studies?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model interactions between 3,7-dimethyloctyl myristate and phospholipid bilayers. Validate experimentally using fluorescence anisotropy or calorimetry to measure changes in membrane fluidity. Correlate findings with in vitro permeability assays (e.g., Caco-2 cell monolayers) to bridge computational and empirical data .

Q. How can researchers optimize the compound’s synthesis to minimize byproducts while scaling from milligram to gram quantities?

  • Methodological Answer : Apply design of experiments (DoE) to identify critical process parameters (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to maximize yield and purity. Compare batch vs. continuous-flow reactors for scalability. Document all deviations and failure modes to support method transfer .

Data Presentation and Reproducibility

Q. What are the guidelines for reporting conflicting spectral data in publications on 3,7-dimethyloctyl myristate derivatives?

  • Methodological Answer : Disclose all spectral anomalies (e.g., unexpected peaks in NMR) in the supplementary information. Provide raw spectral files and detailed acquisition parameters (e.g., solvent suppression techniques). Cross-validate with independent labs using standardized protocols. Follow journal-specific formatting for figures and tables to avoid redundancy .

Q. How should researchers address batch-to-batch variability in biological assays involving this compound?

  • Methodological Answer : Implement quality control checks (e.g., purity ≥98% via HPLC) for each batch. Use internal standards (e.g., deuterated analogs) in bioassays to normalize data. Publish batch-specific characterization data and statistical comparisons (e.g., coefficient of variation) to highlight reproducibility limits .

Tables for Quick Reference

Property Method Key Parameters Reference
Hydrolytic StabilitypH-varied degradation studiesNMR/FTIR monitoring, Arrhenius kinetics
Emulsifying EfficiencyDynamic light scatteringDroplet size, polydispersity index
Environmental ToxicityDaphnia magna assaysLC-MS quantification, EC50 values
Membrane InteractionMolecular dynamics simulationsBilayer fluidity, free energy calculations

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